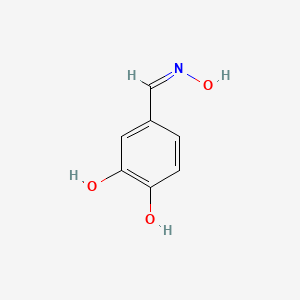
2-(6-Chloro-4-methoxypyridin-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Chloro-4-methoxypyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C8H7ClN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a chloro group at the 6th position, a methoxy group at the 4th position, and an acetonitrile group at the 3rd position of the pyridine ring
准备方法
The synthesis of 2-(6-Chloro-4-methoxypyridin-3-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-methoxypyridine with acetonitrile in the presence of a base such as sodium hydride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to maximize yield and purity.
化学反应分析
2-(6-Chloro-4-methoxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
科学研究应用
2-(6-Chloro-4-methoxypyridin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities that can be harnessed for the treatment of various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products. Its chemical properties make it suitable for various applications in the chemical industry.
作用机制
The mechanism of action of 2-(6-Chloro-4-methoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.
相似化合物的比较
2-(6-Chloro-4-methoxypyridin-3-yl)acetonitrile can be compared with similar compounds such as:
2-Chloro-4-methoxypyridine-3-boronic acid: This compound has a similar pyridine core but with a boronic acid group instead of an acetonitrile group. It is used in coupling reactions and has different reactivity compared to this compound.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): This compound has a similar pyridine structure with additional functional groups, leading to different chemical and biological properties.
Pyrazole derivatives: These compounds contain a five-membered ring with two nitrogen atoms and exhibit different chemical reactivity and biological activities compared to pyridine derivatives.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC 名称 |
2-(6-chloro-4-methoxypyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-4-8(9)11-5-6(7)2-3-10/h4-5H,2H2,1H3 |
InChI 键 |
MRFPLVQDQKMLDN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC=C1CC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


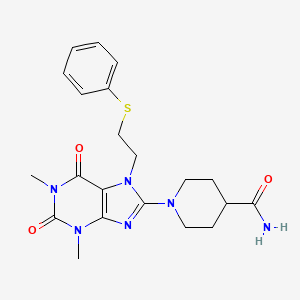
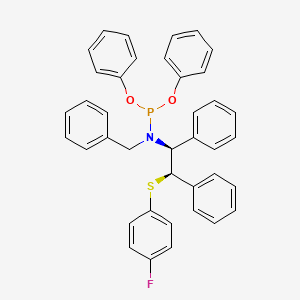
![7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087823.png)
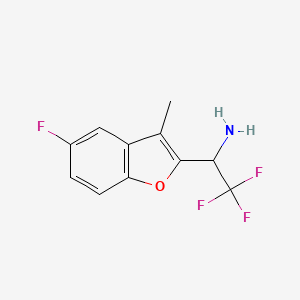
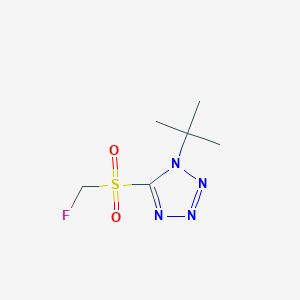
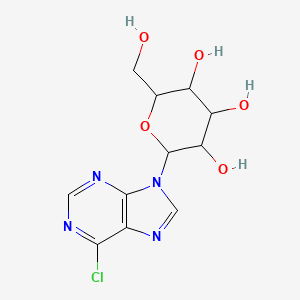
![8-(3-chlorophenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14087868.png)
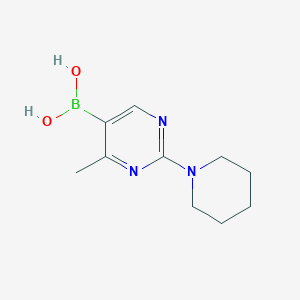

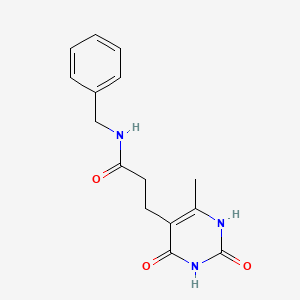
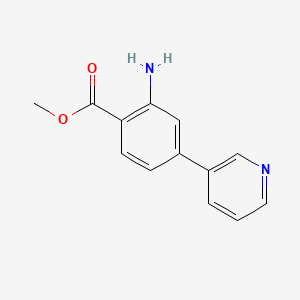
![3-chloro-N-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]butan-2-ylideneamino]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B14087910.png)
